molecular formula C15H14O B12687070 2,4-Dimethyl-9H-xanthene CAS No. 38731-84-9

2,4-Dimethyl-9H-xanthene

Cat. No.: B12687070
CAS No.: 38731-84-9
M. Wt: 210.27 g/mol
InChI Key: DYPXUDSNLBBKIG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2,4-Dimethyl-9H-xanthene: is a heterocyclic organic compound that belongs to the xanthene family. Xanthene derivatives are known for their diverse biological activities and have been extensively studied for their potential applications in various fields, including medicine, chemistry, and industry. The structure of this compound consists of a xanthene core with two methyl groups attached at the 2 and 4 positions.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2,4-Dimethyl-9H-xanthene can be achieved through several methods. One common approach involves the cyclization of appropriate precursors under acidic or basic conditions. For example, the reaction of 2,4-dimethylphenol with phthalic anhydride in the presence of a Lewis acid catalyst, such as zinc chloride, can yield this compound .

Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions: 2,4-Dimethyl-9H-xanthene undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

2,4-Dimethyl-9H-xanthene has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex organic molecules.

    Biology: The compound and its derivatives are studied for their potential biological activities, including anti-cancer, anti-inflammatory, and antioxidant properties.

    Medicine: Xanthene derivatives are explored for their potential therapeutic applications in treating various diseases.

    Industry: The compound is used in the production of dyes, pigments, and fluorescent materials.

Mechanism of Action

The mechanism of action of 2,4-Dimethyl-9H-xanthene and its derivatives involves interactions with various molecular targets and pathways. For example, some xanthene derivatives modulate the activity of enzymes involved in oxidative stress and inflammation, such as the nuclear factor erythroid-derived 2-like 2 (Nrf2) pathway . These interactions can lead to the modulation of cellular responses and the potential therapeutic effects of the compound.

Comparison with Similar Compounds

  • 9,9-Dimethylxanthene
  • 4,5-Bis(diphenylphosphino)-9,9-dimethylxanthene
  • 2,7-Di-tert-butyl-9,9-dimethylxanthene-4,5-dicarboxylic acid

Comparison: 2,4-Dimethyl-9H-xanthene is unique due to its specific substitution pattern, which can influence its chemical reactivity and biological activity. Compared to other xanthene derivatives, this compound may exhibit different pharmacological properties and applications due to the presence of methyl groups at the 2 and 4 positions .

Properties

CAS No.

38731-84-9

Molecular Formula

C15H14O

Molecular Weight

210.27 g/mol

IUPAC Name

2,4-dimethyl-9H-xanthene

InChI

InChI=1S/C15H14O/c1-10-7-11(2)15-13(8-10)9-12-5-3-4-6-14(12)16-15/h3-8H,9H2,1-2H3

InChI Key

DYPXUDSNLBBKIG-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C2C(=C1)CC3=CC=CC=C3O2)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.